molecular formula C9H16N2O2 B13258348 3-(4-Aminopiperidin-1-yl)oxolan-2-one

3-(4-Aminopiperidin-1-yl)oxolan-2-one

Cat. No.: B13258348
M. Wt: 184.24 g/mol
InChI Key: TZAWQAWBBYBXOO-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)oxolan-2-one is a chemical compound with the molecular formula C9H16N2O2. It is known for its unique structure, which includes a piperidine ring and an oxolane ring. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)oxolan-2-one typically involves the reaction of 4-aminopiperidine with an appropriate oxolane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)oxolan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride
  • 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and an oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)oxolan-2-one

InChI

InChI=1S/C9H16N2O2/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12/h7-8H,1-6,10H2

InChI Key

TZAWQAWBBYBXOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2CCOC2=O

Origin of Product

United States

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